molecular formula C10H8ClN3O B030800 Chloridazon CAS No. 1698-60-8

Chloridazon

Cat. No.: B030800
CAS No.: 1698-60-8
M. Wt: 221.64 g/mol
InChI Key: WYKYKTKDBLFHCY-UHFFFAOYSA-N
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Description

Pyrazon: is a chemical compound with the molecular formula C10H8ClN3O . . Pyrazon is primarily used as a herbicide, particularly effective in controlling weeds in sugar beet crops .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Pyrazon can be synthesized through various methods. One common route involves the reaction of 4,5-dichloro-2-phenyl-3(2H)-pyridazinone with ammonia . The reaction typically takes place under controlled temperature and pressure conditions to ensure the formation of pyrazon.

Industrial Production Methods: : In industrial settings, pyrazon is produced using large-scale chemical reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: : Pyrazon undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Pyrazon is unique in its selective herbicidal activity, making it particularly effective in controlling weeds in sugar beet crops without harming the crop itself. Its specific mechanism of action targeting photosystem II sets it apart from other herbicides .

Properties

IUPAC Name

5-amino-4-chloro-2-phenylpyridazin-3-one
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InChI

InChI=1S/C10H8ClN3O/c11-9-8(12)6-13-14(10(9)15)7-4-2-1-3-5-7/h1-6H,12H2
Source PubChem
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InChI Key

WYKYKTKDBLFHCY-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N)Cl
Source PubChem
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Molecular Formula

C10H8ClN3O
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DSSTOX Substance ID

DTXSID3034872
Record name Chloridazon
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Molecular Weight

221.64 g/mol
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Physical Description

Colorless odorless solid; [HSDB]
Record name Pyrazon
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Solubility

25.5 [ug/mL] (The mean of the results at pH 7.4), IN WATER 400 MG/L AT 20 °C; IN METHANOL 34 G/KG AT 20 °C; IN ACETONE 28 G/KG AT 20 °C; IN BENZENE 0.7 G/KG AT 20 °C, IN CYCLOHEXANE GREATER THAN 0.01 G/100 G @ 20 °C; IN CHLOROFORM 0.21 G/100 G @ 20 °C; IN ETHER 0.07 G/100 G @ 20 °C, In distilled water, 340 mg/L at 20 °C, In methanol 15.1, ethyl acetate 3.7, dichloromethane 1.9, toluene 0.1 (all in g/l at 20 °C); Practically insoluble in n-hexane., In water, 400 mg/L at 20 °C
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Description Aqueous solubility in buffer at pH 7.4
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Density

1.54 g/cu cm at 20 °C
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Vapor Pressure

0.00000045 [mmHg], 4.50X10-7 mm Hg at 20 °C
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Mechanism of Action

Pyrazon is a substituted pyridazinone herbicide, which is absorbed through roots and leaves. It inhibits plant growth and survival primarily by four mechanisms: 1) inhibition of the Hill Reaction and photosynthetic carbon dioxide fixation; 2) inhibition of carotenoid biosynthesis; 3) photodestruction of chlorophyll; and 4) interference with incorporation of polar lipids in the membranes of chloroplasts. Resistant plant species, such as beets, have the ability to transform the parent compound to less toxic metabolites in the leaves. Sensitive species (millet and tomatoes, for example) are incapable of this transformation., Inhibits photosynthesis and the Hill-reaction.
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Color/Form

Colorless solid

CAS No.

1698-60-8
Record name Chloridazon
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Record name 3(2H)-Pyridazinone, 5-amino-4-chloro-2-phenyl-
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Record name CHLORIDAZON
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Melting Point

206 °C, MELTING POINT: 185-195 °C /TECHNICAL PRODUCT/, Brown, almost odorless. MP: 198-202 °C /technical/
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Synthesis routes and methods I

Procedure details

85 parts by volume of 15% (wt %) strength aqueous ammonia, 12.05 parts by weight of 4,5-dichloro-1-phenylpyridaz-6-one and 6.2 parts by weight of a 70% strength aqueous solution of phenol-4-sulfonic acid (parts by volume bearing the same relationship to parts by weight as the liter to the kilogram) are introduced into a jacketed pressure vessel having a capacity of 300 parts by volume. The reaction mixture is heated to 130° C. while stirring and kept for 4 hours at this temperature, while still stirring. The autogenous pressure which is hereupon generated is 6 bars. The reaction mixture is then allowed to cool to room temperature (20° C.) and the mother liquor is completely filtered off. The solid reaction product is washed with water and dried in vacuo at 100° C. There is obtained 9.8 parts by weight (89% of theory) of 4-amino-5-chloro-1-phenylpyridaz-6-one of melting point 205°-206° C. The amount of 5-amino-4-chloro-1-phenylpyridaz-6-one is determined gas-chromatographically and found to be 1%, and the amount of 4-amino derivative 99%.
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Synthesis routes and methods II

Procedure details

4,5-Dichloro-2-phenyl-pyridazinone (2.41 g), 4-hydroxyphenyl-acetic acid (1.0 g) and 20% aqueous ammonia (20 ml) were heated to 100°-110° C. with stirring in a small autoclave for 4 hours. The reaction mixture was then cooled to room temperature, and the resulting precipitate of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone was isolated by filtration, washed with water and dried. 1.86 g of pure 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone were obtained, m.p. 206°-207° C. The mother liquor and the washings contained 0.15 g of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone. The total amount of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone formed was thus 2.01 g (91%).
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Synthesis routes and methods III

Procedure details

4-Chloro-5-amino-2-phenyl-3(2H)-pyridazinone is prepared from 4,5-dichloro-2-phenyl-3(2H)-pyridazinone and ammonia in high yield and substantially free from 4-amino-5-chloro-2-phenyl-3(2 H)-pyridazinone in a method comprising reacting 4,5-dichloro-2-phenyl-3(2H)-pyridazinone with aqueous ammonia in the presence of a catalyst which is capable of selectively exchanging the 5-chlorine atom in 4,5-dichloro-2-phenyl-3(2H)-pyridazinone with a leaving group of such a nature that the resulting intermediate compound is capable of alkylating ammonia to 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone in high yield in the reaction medium, thereby regenerating the catalyst. The end product is isolated by filtration after the reaction and washed with water, and the mother liquor plus the wash water are used as reaction medium for the next batch.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Chloridazon?

A1: this compound acts as a photosystem II (PSII) inhibitor. [, , , , ] It disrupts photosynthesis by blocking electron transfer between the primary and secondary quinones (QA and QB) within PSII. [] This blockage prevents the plant from converting light energy into chemical energy, ultimately leading to its death.

Q2: Does this compound affect plant growth in other ways?

A2: Research suggests that this compound might also impact plant growth by influencing auxin activity, though this mechanism is less understood. [] Studies on the green microalga Desmodesmus subspicatus and duckweed Lemna minor also showed that this compound exposure could induce oxidative stress, triggering a response from antioxidant enzymes like superoxide dismutase (SOD) and ascorbate peroxidase (APX). []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C10H8ClN3O, and its molecular weight is 221.65 g/mol.

Q4: Is there spectroscopic data available for this compound and its derivatives?

A4: Yes, several studies utilize spectroscopic techniques to characterize this compound and its metabolites. For instance, liquid chromatography/negative electrospray ionization tandem mass spectrometry (LC/ESI-/MS2) has been used to identify various oxidation products formed during the degradation of this compound. [] Additionally, gas chromatography with electron capture detector (GC/ECD) is commonly employed to analyze this compound residues. []

Q5: How does the addition of adjuvants affect this compound's degradation in soil?

A5: Studies indicate that adjuvants can influence this compound's degradation rate in soil. The addition of oil and surfactant adjuvants slowed down the degradation, while a multicomponent adjuvant showed no significant effect. []

Q6: What is known about the enzymes involved in this compound degradation?

A6: this compound degradation involves several enzymes, including this compound-catechol dioxygenases, which are meta-cleaving enzymes. [] These enzymes, found in bacteria like Phenylobacterium immobilis, require ferrous ions for activity and exhibit a distinct substrate specificity compared to other catechol dioxygenases. [, ]

Q7: Have there been any computational studies on this compound?

A7: While this document set does not delve into detailed computational studies, it highlights the potential for using techniques like Quantitative Structure-Activity Relationship (QSAR) models to predict the environmental fate and behavior of this compound and its metabolites. []

Q8: How does the structure of this compound relate to its herbicidal activity?

A8: While specific SAR studies are not detailed in these documents, the presence of the pyridazinone ring is known to be crucial for this compound's activity as a PSII inhibitor. [] Modifications to this ring or its substituents could significantly alter its herbicidal potency and selectivity.

Q9: How is this compound typically formulated to improve its efficacy?

A9: this compound is often formulated with adjuvants to enhance its uptake and effectiveness. [, ] Additionally, encapsulation techniques using materials like alginate and chitosan are being explored to create controlled-release formulations that can improve its stability and potentially reduce its environmental impact. []

Q10: What is the current regulatory status of this compound?

A10: While widely used in the past, the use of this compound has been banned or restricted in several countries due to concerns about its environmental persistence and potential leaching into groundwater. [, ]

Q11: What is known about the environmental fate of this compound?

A11: this compound degrades in the environment to form metabolites like desphenylthis compound (DPC), which exhibits greater water solubility and persistence than the parent compound. [, ] This characteristic raises concerns about its potential for leaching into groundwater and contaminating water resources. [, ]

Q12: Has the toxicity of this compound been evaluated in biological systems?

A12: Yes, studies have investigated the toxicity of this compound in various biological systems. For example, research using bovine peripheral lymphocytes showed that this compound could induce chromosomal aberrations, micronuclei formation, and sister chromatid exchanges, suggesting potential genotoxicity. [, ]

Q13: What are the potential toxicological concerns associated with this compound?

A14: this compound has been associated with potential genotoxic effects based on studies in bovine lymphocytes. [, ] Furthermore, the persistence of its metabolites, particularly DPC, raises concerns about long-term environmental contamination and potential risks to human health through the food chain. [, , , ]

Q14: What are the environmental concerns associated with this compound use?

A15: The primary environmental concern regarding this compound is the persistence of its metabolites, particularly DPC, in soil and water resources. [, , ] This persistence increases the risk of groundwater contamination and potential adverse effects on aquatic ecosystems. [, , ]

Q15: What methods are being investigated for removing this compound and its metabolites from water?

A15: Several methods are being explored to remove this compound and its metabolites from water, including:

  • Adsorption: Using materials like modified kerolite, bentonite, and activated carbon to remove this compound from contaminated water. [, , ]
  • Advanced Oxidation Processes: Utilizing titanium dioxide as a photocatalyst in the presence of UV light and electron acceptors like hydrogen peroxide to degrade this compound. [, ]
  • Ozonation: Applying ozone to degrade this compound metabolites, although this method can lead to the formation of potentially harmful byproducts. []

Q16: What analytical techniques are used to detect and quantify this compound?

A16: Various analytical techniques are employed for this compound detection and quantification, including:

  • Gas Chromatography (GC): Often coupled with electron capture detection (GC/ECD) for analyzing this compound residues in soil and water. [, ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): Used for identifying and quantifying this compound and its metabolites in environmental samples. [, ]
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly useful for analyzing polar metabolites like DPC. [, , ]
  • Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS): Used for determining carbon isotope ratios in DPC, providing insights into its origins and degradation pathways. [, ]

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